Methyl 1-propyl-1H-benzimidazole-2-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-propyl-1H-benzimidazole-2-carbodithioate: is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines. This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group at the first position, a propyl group at the second position, and a carbodithioate group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-propyl-1H-benzimidazole-2-carbodithioate typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of the carbodithioate group. The reaction conditions often include the use of strong bases and solvents such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-propyl-1H-benzimidazole-2-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the carbodithioate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted benzimidazole derivatives.
Properties
CAS No. |
105391-98-8 |
---|---|
Molecular Formula |
C12H14N2S2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
methyl 1-propylbenzimidazole-2-carbodithioate |
InChI |
InChI=1S/C12H14N2S2/c1-3-8-14-10-7-5-4-6-9(10)13-11(14)12(15)16-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
CHTICTMOJLLNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.